molecular formula C14H18N2O5 B093494 Z-Ala-ala-OH CAS No. 16012-70-7

Z-Ala-ala-OH

Cat. No. B093494
CAS RN: 16012-70-7
M. Wt: 294.30 g/mol
InChI Key: JBGCVTHXXTVYIP-UHFFFAOYSA-N
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Description

Z-Ala-ala-OH is an important chemical compound that has recently been studied by scientists for its potential applications in laboratory experiments. It is a derivative of alanine and has a molecular formula of C3H7NO2. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research.

Scientific Research Applications

  • Green Synthesis of Dipeptides : Z-Ala-ala-OH is used in the synthesis of Ala-Phe, a dipeptide with potential application as a caffeine substitute in the food industry. This synthesis involves biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles, demonstrating an economical, stereoselective, and clean production method for important target compounds (Ungaro et al., 2015).

  • Formation of Oligonucleo-peptides : this compound is involved in the Wolff Rearrangement of Diazo Ketones from Amino Acids, a synthetic method for forming oligonucleo-peptides. This approach offers a novel route to chimeric biomolecules (Guibourdenche et al., 1997).

  • Photodynamic Therapy : In the context of cancer treatment, this compound derivatives are used in designing coordination polymers for targeted photodynamic therapy of bladder cancer. These polymers exhibit pH-sensitive release and magnetic responsiveness, offering potential for selective cancer cell targeting (Tan et al., 2015).

  • Protease-catalyzed Dipeptide Synthesis : this compound is used in protease-catalyzed dipeptide synthesis. The synthesis of Z-dipeptides is enhanced by using carbamoylmethyl esters of Z-amino acids and frozen aqueous solutions as reaction mediums, yielding high efficiency in peptide synthesis (Salam et al., 2008).

  • Hormone-receptor Interactions : this compound is used to study hormone-receptor interactions, specifically in examining the effects of replacing phenylalanine with carboranylalanine in biological ligand-acceptor interactions. This research contributes to understanding peptide hormones and their receptors (Fischli et al., 1977).

  • Metal Ion Binding Studies : this compound derivatives are synthesized for studying their metal ion binding capabilities. This research is significant in understanding the complexation behaviors of different metal ions with peptide-based ligands (Buglyó et al., 2016).

properties

IUPAC Name

2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9(12(17)15-10(2)13(18)19)16-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGCVTHXXTVYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936227
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16012-70-7
Record name L-Alanyl(benzyloxycarbonyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016012707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Z-Ala-Ala-OH in the synthesis of oligonucleotide conjugates?

A1: this compound serves as a protected dipeptide precursor in the synthesis of oligonucleotide conjugates. The compound undergoes a series of reactions, including diazo ketone formation and Wolff rearrangement, ultimately yielding a Z-Ala-β-HAla derivative. This derivative acts as an electrophile, reacting with amino-modified oligonucleotides to form the desired conjugates [].

Q2: What are the advantages of using the Wolff rearrangement method with this compound for oligonucleotide conjugation?

A2: The Wolff rearrangement method using this compound offers several advantages for oligonucleotide conjugation:

  • Mild reaction conditions: The photolysis and Ag-benzoate-catalyzed decomposition occur under relatively mild conditions, minimizing potential damage to the sensitive oligonucleotide structures [].
  • High yields: The method demonstrated excellent yields, particularly when using polymer-bound oligonucleotides, even with longer sequences up to 15mers [].
  • Versatility: The approach can be applied to oligonucleotides with varying chain lengths and modifications, allowing for the creation of diverse conjugates [].

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